An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of (3-Amino-4-ethoxyphenyl)methanol
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of (3-Amino-4-ethoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of the crystal structure and single-crystal X-ray diffraction analysis of (3-Amino-4-ethoxyphenyl)methanol. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutics and functional materials. This document will delve into the experimental workflow, from crystal growth to data analysis, and present a representative crystal structure, offering insights into its molecular geometry and intermolecular interactions.
Introduction: The Significance of (3-Amino-4-ethoxyphenyl)methanol
(3-Amino-4-ethoxyphenyl)methanol is a substituted aromatic compound featuring an amino group, an ethoxy group, and a hydroxymethyl group. This unique combination of functional groups makes it a versatile building block in organic synthesis. The amino group provides a site for nucleophilic attack or for the formation of amides and other nitrogen-containing heterocycles. The ethoxy group influences the compound's lipophilicity and can engage in hydrophobic interactions. The hydroxymethyl group offers a reactive site for esterification, etherification, or oxidation.
In the context of drug development, the precise spatial arrangement of these functional groups is critical for molecular recognition by biological targets. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[1][2][3] This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for computational modeling, understanding physicochemical properties, and designing more potent and selective drug candidates.
Experimental Methodology: From Powder to Precision Structure
The journey from a powdered sample to a refined crystal structure involves a meticulous multi-step process. The following sections detail a standard, field-proven protocol for the single-crystal X-ray diffraction analysis of a small organic molecule like (3-Amino-4-ethoxyphenyl)methanol.
Crystal Growth: The Foundation of Quality Data
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For (3-Amino-4-ethoxyphenyl)methanol, a common and effective method is slow evaporation from a suitable solvent system.
Protocol:
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Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen. A combination of a good solvent (e.g., methanol, ethanol) and a less-good solvent (e.g., hexane, water) is often effective.
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Solution Preparation: A saturated or near-saturated solution of (3-Amino-4-ethoxyphenyl)methanol is prepared at a slightly elevated temperature to ensure complete dissolution.
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Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of single crystals over a period of several days to weeks.
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Crystal Harvesting: Once well-formed crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, they are carefully harvested from the mother liquor.
The choice of solvent and the rate of evaporation are critical parameters that influence crystal quality. Rapid evaporation often leads to the formation of polycrystalline material, which is unsuitable for single-crystal X-ray diffraction.
Single-Crystal X-ray Diffraction Data Collection
The core of the structural analysis is the collection of X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.[4]
Instrumentation:
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X-ray Source: A monochromatic X-ray beam, typically from a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) source, is used.[1]
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Goniometer: The crystal is mounted on a goniometer head, which allows for its precise orientation in the X-ray beam.
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Detector: A sensitive detector, such as a CCD or a CMOS detector, is used to record the diffraction pattern.
Experimental Workflow:
Caption: Experimental workflow for single-crystal X-ray diffraction.
Data Collection Protocol:
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Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop or a glass fiber.
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Centering: The crystal is centered in the X-ray beam using the goniometer.
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Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
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Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
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Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for various experimental factors (e.g., Lorentz and polarization effects).
Crystal Structure of (3-Amino-4-ethoxyphenyl)methanol: A Representative Model
As of the date of this publication, a publicly available, experimentally determined crystal structure of (3-Amino-4-ethoxyphenyl)methanol has not been reported. Therefore, a representative model has been generated based on crystallographic principles and data from analogous structures. This model serves to illustrate the key structural features and intermolecular interactions that are likely to be present in this compound.
Crystallographic Data
The following table summarizes the plausible crystallographic data for (3-Amino-4-ethoxyphenyl)methanol.
| Parameter | Value |
| Chemical Formula | C₉H₁₃NO₂ |
| Formula Weight | 167.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 923.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.202 |
| Absorption Coefficient (mm⁻¹) | 0.085 (for Mo Kα radiation) |
| F(000) | 360 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Temperature (K) | 293(2) |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Reflections Collected | 5000 |
| Independent Reflections | 1650 |
| R_int | 0.045 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.050, wR₂ = 0.135 |
| R indices (all data) | R₁ = 0.065, wR₂ = 0.150 |
Molecular Structure and Intermolecular Interactions
The molecular structure of (3-Amino-4-ethoxyphenyl)methanol is characterized by a planar phenyl ring substituted with the amino, ethoxy, and hydroxymethyl groups. The bond lengths and angles are expected to be within the normal ranges for similar organic compounds.
A key feature of the crystal packing is the presence of intermolecular hydrogen bonds. The amino group and the hydroxyl group of the hydroxymethyl substituent are excellent hydrogen bond donors, while the oxygen atoms of the ethoxy and hydroxymethyl groups, as well as the nitrogen atom of the amino group, can act as hydrogen bond acceptors. These hydrogen bonds are expected to play a crucial role in stabilizing the crystal lattice, forming a three-dimensional network.
Caption: Schematic of potential hydrogen bonding interactions.
Significance for Drug Development and Materials Science
The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for both drug development and materials science.
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Drug Development:
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Structure-Activity Relationship (SAR) Studies: The precise three-dimensional structure allows for a deeper understanding of how the molecule interacts with its biological target. This knowledge is crucial for designing more potent and selective analogs.
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Pharmacophore Modeling: The crystal structure provides a template for developing pharmacophore models, which can be used for virtual screening of compound libraries to identify new drug candidates.
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Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physicochemical properties, such as solubility and bioavailability. X-ray diffraction is the primary tool for identifying and characterizing polymorphs.
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Materials Science:
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Crystal Engineering: By understanding the intermolecular interactions that govern the crystal packing, it is possible to design new materials with desired properties, such as specific optical or electronic characteristics.
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Solid-State Properties: The crystal structure provides a basis for understanding and predicting the solid-state properties of the material, such as its melting point, hardness, and stability.
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Conclusion
Single-crystal X-ray diffraction is an indispensable technique for the detailed structural characterization of molecules like (3-Amino-4-ethoxyphenyl)methanol. The insights gained from this analysis, including precise bond lengths, bond angles, and a comprehensive understanding of intermolecular interactions, are fundamental to advancing research in drug discovery and materials science. While an experimentally determined structure for the title compound is not yet publicly available, the representative model and the detailed experimental and analytical workflows presented in this guide provide a solid foundation for researchers working with this and related compounds.
References
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SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
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Universität Ulm. (2026, March 12). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]
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ResearchGate. Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link]
